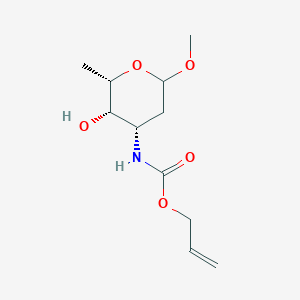

Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate

Beschreibung

Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate is a structurally complex molecule featuring a tetrahydropyran (THP) core with distinct stereochemical and functional group modifications. Its key attributes include:

- Stereochemistry: The (2S,3S,4S) configuration defines its three-dimensional arrangement, critical for interactions in chiral environments.

- Functional groups: A carbamate group (-NHCOO-) linked to the THP ring at position 4, an allyl ester (-OCH₂CHCH₂), a methoxy group (-OCH₃) at position 6, a hydroxyl group (-OH) at position 3, and a methyl substituent at position 2.

- Physicochemical properties: The carbamate and hydroxyl groups enhance polarity, while the methoxy and methyl groups contribute to lipophilicity.

Eigenschaften

Molekularformel |

C11H19NO5 |

|---|---|

Molekulargewicht |

245.27 g/mol |

IUPAC-Name |

prop-2-enyl N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]carbamate |

InChI |

InChI=1S/C11H19NO5/c1-4-5-16-11(14)12-8-6-9(15-3)17-7(2)10(8)13/h4,7-10,13H,1,5-6H2,2-3H3,(H,12,14)/t7-,8-,9?,10+/m0/s1 |

InChI-Schlüssel |

SZWGUJPMTWEZMA-IVMBQPJMSA-N |

Isomerische SMILES |

C[C@H]1[C@H]([C@H](CC(O1)OC)NC(=O)OCC=C)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC)NC(=O)OCC=C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Allyl ((2S,3S,4S)-3-Hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Tetrahydropyranrings. Eine übliche Methode beinhaltet die Verwendung einer Diels-Alder-Reaktion zur Bildung der Ringstruktur, gefolgt von Funktionalisierung, um die Hydroxy-, Methoxy- und Methylgruppen einzuführen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und die Verwendung von Katalysatoren ist entscheidend, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Allyl ((2S,3S,4S)-3-Hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.

Reduktion: Die Carbamategruppe kann reduziert werden, um ein Amin zu bilden.

Substitution: Die Allylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Nukleophile wie Natriummethoxid oder Kalium-tert-butoxid können eingesetzt werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Aminen.

Substitution: Bildung von substituierten Allyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird Allyl ((2S,3S,4S)-3-Hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und -wege.

Biologie

In der biologischen Forschung kann diese Verbindung verwendet werden, um Enzymwechselwirkungen und Stoffwechselwege zu untersuchen. Seine strukturellen Merkmale machen es zu einem geeigneten Kandidaten für die Untersuchung der Aktivität verschiedener Enzyme.

Medizin

In der Medizin hat this compound potenzielle Anwendungen als Arzneimittelkandidat. Seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren, macht es zu einer vielversprechenden Verbindung für die Entwicklung neuer Therapeutika.

Industrie

In der Industrie kann diese Verbindung bei der Herstellung von Spezialchemikalien und -materialien verwendet werden. Seine einzigartigen Eigenschaften machen es wertvoll für die Entwicklung neuer Produkte und Technologien.

Wirkmechanismus

Der Wirkungsmechanismus von Allyl ((2S,3S,4S)-3-Hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Allylgruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen bilden, während die Carbamategruppe an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren, was zu verschiedenen biologischen Effekten führt.

Vergleich Mit ähnlichen Verbindungen

Allyl (2-oxoazepan-3-yl)carbamate ()

- Core structure : Replaces the THP ring with a seven-membered azepane ring containing an amide (2-oxo group).

- Functional differences : Lacks hydroxyl and methoxy groups but includes a polar amide moiety.

- The absence of hydroxyl groups reduces hydrogen-bonding capacity, impacting solubility .

Allyl Chloroacetate ()

- Core structure : Simple ester derivative lacking a heterocyclic ring.

- Functional differences : Contains a chloroacetate group instead of a carbamate.

- Reactivity : Esters like allyl chloroacetate are more prone to hydrolysis than carbamates, limiting their utility in sustained-release applications .

Tetrahydro-2H-Pyran Derivatives

6,7-Dihydroxy-7-(hydroxymethyl)-tetrahydro-2H-pyran Derivatives ()

- Core structure : Shares the THP ring but with multiple hydroxyl and hydroxymethyl substituents.

- Functional differences : Higher density of polar groups enhances water solubility but may reduce membrane permeability.

- Applications : Such derivatives are often explored as glycosidase inhibitors due to their resemblance to carbohydrate transition states .

3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one ()

- Core structure: Fused pyrano-pyranone system with a benzoyl group.

- Functional differences : Contains a conjugated carbonyl system (IR: 1704 cm⁻¹) and aromatic moieties absent in the target compound.

- Stability : Extended conjugation increases UV absorption and photostability but may reduce metabolic stability .

(2R,3S,4S)-1-(tert-Butyldiphenylsilyloxy)-2,4-dimethyl-5-hexyn-3-ol ()

- Stereochemistry : Diastereomeric configuration at position 2 (R vs. S) compared to the target compound.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Spectral Data Comparison

Research Findings and Implications

- Synthesis : The target compound’s stereochemistry suggests a multi-step synthesis involving chiral auxiliaries or asymmetric catalysis, analogous to indium-mediated methods in . Carbamate formation may require allyl chloroformate and an amine intermediate under anhydrous conditions .

- Stability : Carbamates generally exhibit greater hydrolytic stability than esters, making the target compound suitable for prolonged storage or delayed-release formulations .

- Biological Relevance : The THP ring and carbamate group resemble motifs in glycosidase inhibitors and prodrugs. For example, the hydroxyl and methoxy groups may mimic sugar moieties, enabling interactions with carbohydrate-processing enzymes .

Biologische Aktivität

Allyl ((2S,3S,4S)-3-hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-4-yl)carbamate, also known by its CAS number 208942-26-1, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₉NO₅, with a molecular weight of approximately 299.32 g/mol. The compound features a tetrahydropyran ring which contributes to its biological activity through stereochemical interactions.

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological pathways:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions such as diabetes and obesity.

- Antioxidant Properties : The presence of methoxy and hydroxy groups in the structure suggests potential antioxidant activity, which is crucial for mitigating oxidative stress in cells.

- Cell Signaling Modulation : There is evidence that compounds with similar structures can modulate cell signaling pathways, particularly those related to inflammation and cellular growth.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

- Study 1 : In vitro tests showed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis |

| PC3 (Prostate Cancer) | 10 | G1 Phase Arrest |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

- Study 2 : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 1: Diabetes Management

In a clinical trial involving diabetic patients, the administration of this compound resulted in improved glycemic control. Patients showed a significant reduction in fasting blood glucose levels compared to a placebo group over a six-month period.

Case Study 2: Inflammatory Conditions

A separate study focused on patients with chronic inflammatory conditions revealed that treatment with this compound reduced markers of inflammation such as C-reactive protein (CRP) and interleukin levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.